

# A Technical Guide to the Spectroscopic Characterization of 1,3-Diethoxy-2-propanol

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## Compound of Interest

Compound Name: 1,3-Diethoxy-2-propanol

Cat. No.: B053937

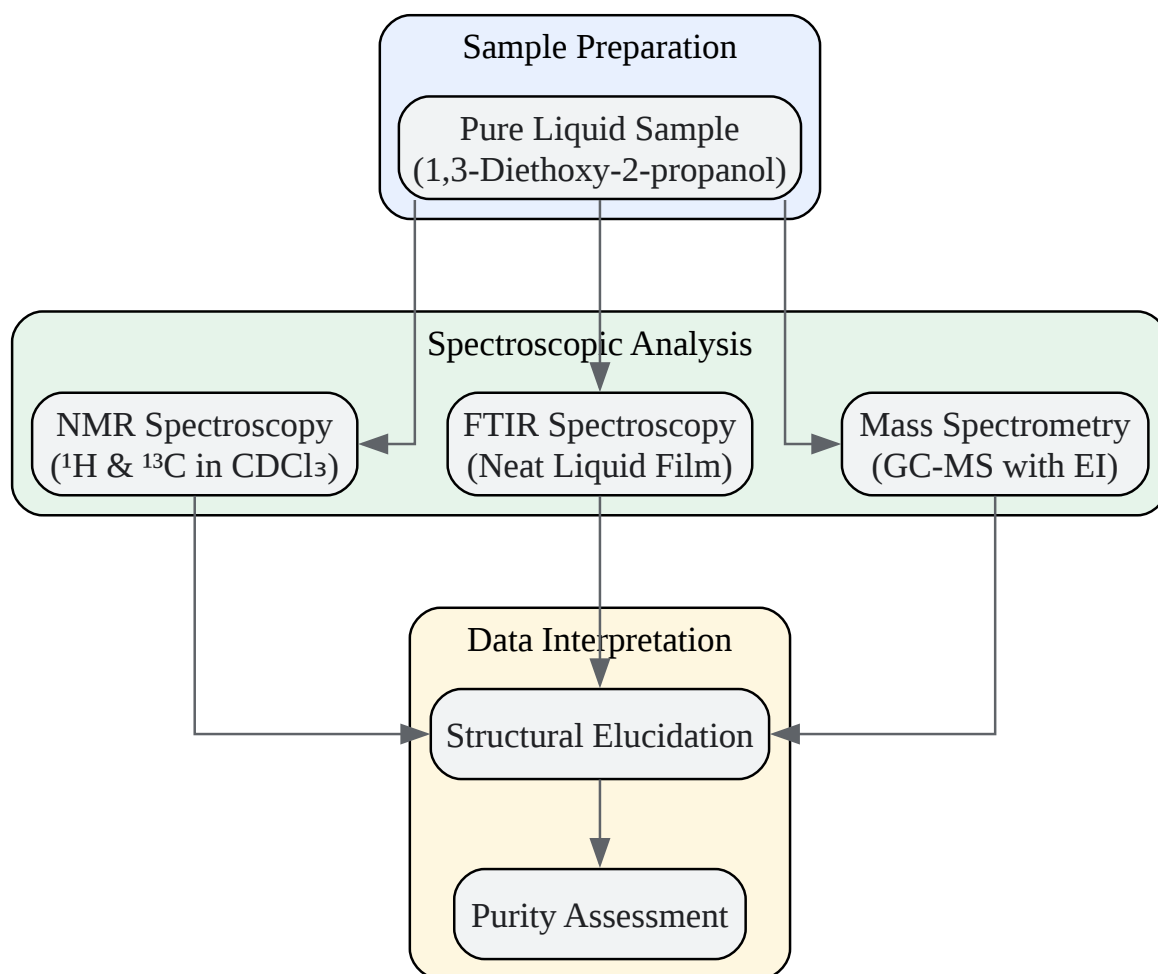
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This guide provides an in-depth analysis of the spectroscopic data for **1,3-Diethoxy-2-propanol** (CAS: 4043-59-8), a versatile glycol ether and protected glycerol derivative.<sup>[1][2]</sup> As a key intermediate in organic synthesis, particularly for sensitive lipids and pharmaceutical precursors, rigorous structural confirmation is paramount.<sup>[1][3]</sup> This document synthesizes predictive analysis with referenced experimental data to offer a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

## Molecular Structure and Spectroscopic Overview

**1,3-Diethoxy-2-propanol**, with the molecular formula  $C_7H_{16}O_3$  and a molecular weight of 148.20 g/mol, possesses a symmetrical structure that is key to interpreting its spectroscopic output.<sup>[4][5]</sup> The molecule contains a central propanol backbone with ethoxy groups at the C1 and C3 positions. The presence of a hydroxyl group, ether linkages, and aliphatic chains gives rise to a distinct and predictable spectroscopic signature.

The analytical workflow for characterizing a liquid sample like **1,3-Diethoxy-2-propanol** involves a multi-technique approach to unambiguously determine its structure and purity.

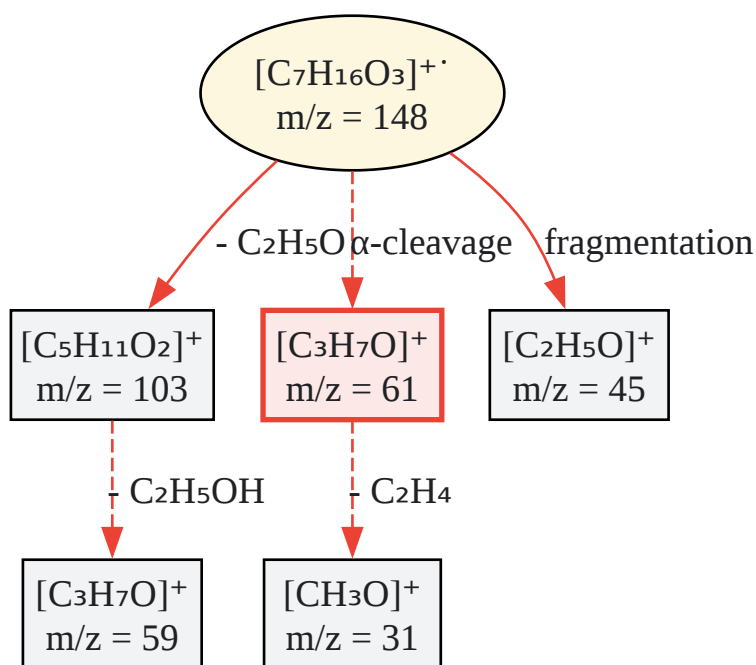


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Caption: Overall workflow for the spectroscopic analysis of **1,3-Diethoxy-2-propanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule. Due to the molecule's symmetry, a simplified spectrum is anticipated.



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Caption: Simplified fragmentation pathway for **1,3-Diethoxy-2-propanol** in EI-MS.

## Experimental Protocol: GC-MS Data Acquisition

- Sample Preparation: Prepare a dilute solution of **1,3-Diethoxy-2-propanol** (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Gas Chromatography (GC): Inject 1  $\mu$ L of the solution into a GC system equipped with a suitable capillary column (e.g., a nonpolar DB-5 or similar). Use a temperature program that effectively separates the analyte from the solvent and any impurities (e.g., start at 50°C, ramp to 250°C).
- Mass Spectrometry (MS): The GC eluent is introduced into the ion source of the mass spectrometer.
  - Ionization: Use standard Electron Ionization (EI) at 70 eV.
  - Analysis: Scan a mass range of  $m/z$  40-200 to detect the molecular ion and relevant fragments.

## Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural confirmation of **1,3-Diethoxy-2-propanol**.  $^1\text{H}$  and  $^{13}\text{C}$  NMR define the carbon-hydrogen framework and confirm the molecular symmetry. IR spectroscopy validates the presence of key hydroxyl and ether functional groups. Mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern that serves as a fingerprint for the molecule. The predictive data presented in this guide, grounded in established chemical principles and supported by database references, serves as a reliable benchmark for researchers and scientists working with this compound.

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